

Physical and chemical properties of (2-Methylenecyclopropyl)methanol

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Compound of Interest

Compound Name: (2-Methylenecyclopropyl)methanol

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(2-Methylenecyclopropyl)methanol: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Synthesis, and Reactivity of a Versatile Building Block

This technical guide provides a comprehensive overview of the physical and chemical properties of **(2-Methylenecyclopropyl)methanol**, a valuable building block in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key data, outlines experimental protocols, and visualizes important concepts to facilitate a thorough understanding of this compound.

Core Physical and Chemical Properties

(2-Methylenecyclopropyl)methanol, with the CAS number 29279-66-1, is a versatile chemical reagent.^[1] Its utility as a scaffold for the synthesis of more complex molecules is a recurring theme in its applications.^[2] The fundamental physical and chemical characteristics of **(2-Methylenecyclopropyl)methanol** are summarized in the table below. It is commercially available with a purity of 97%. For optimal stability, it should be stored in a refrigerator at temperatures between 2°C and 8°C.^{[2][3]}

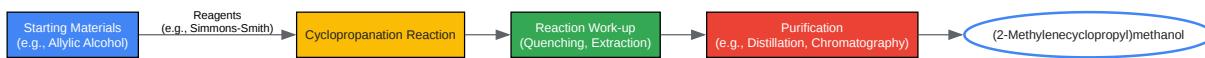
Property	Value	Source(s)
Molecular Formula	C ₅ H ₈ O	[1][2][4]
Molecular Weight	84.12 g/mol	[1][2]
Appearance	Colorless to light yellow liquid / Solid	[3]
Density	0.98 g/cm ³	[2]
Predicted Boiling Point	111.3 ± 9.0 °C	[5]

Note: There are conflicting reports regarding the physical state of **(2-Methylenecyclopropyl)methanol** at room temperature, with some sources describing it as a liquid and others as a solid. This may depend on the purity of the sample and the ambient temperature.

Synthesis and Purification

While specific, detailed experimental protocols for the synthesis of **(2-Methylenecyclopropyl)methanol** are not readily available in the public domain, a general synthetic approach can be inferred from related literature. The synthesis of substituted cyclopropyl methanols often involves the cyclopropanation of an appropriate allylic alcohol.

A generalized workflow for a potential synthesis is outlined below.



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Caption: Generalized synthetic workflow for **(2-Methylenecyclopropyl)methanol**.

Experimental Protocol: A General Approach to Synthesis

The following is a generalized protocol based on common organic synthesis techniques for similar compounds. This is a hypothetical procedure and should be adapted and optimized

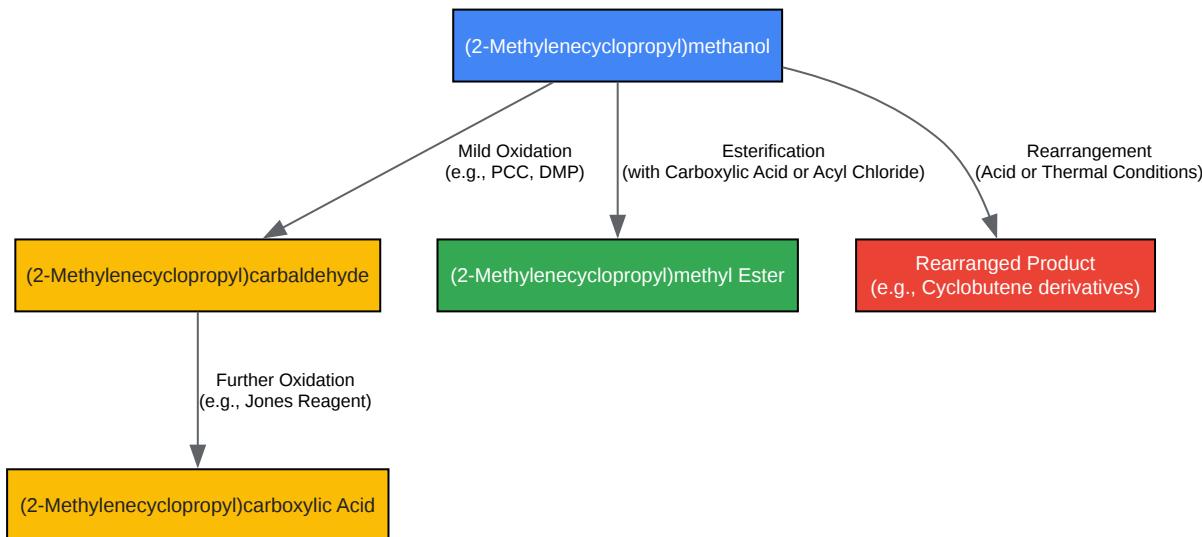
based on laboratory experiments and safety assessments.

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of a suitable allylic alcohol in an anhydrous solvent (e.g., diethyl ether or dichloromethane).
- Cyclopropanation: The cyclopropanating agent (e.g., a solution of diazomethane with a palladium catalyst, or a diiodomethane and zinc-copper couple for a Simmons-Smith reaction) is added dropwise to the stirred solution of the allylic alcohol at a controlled temperature (typically 0°C to room temperature).
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.
- Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure **(2-Methylenecyclopropyl)methanol**.

Chemical Reactivity

(2-Methylenecyclopropyl)methanol is a valuable synthetic intermediate due to the reactivity of its hydroxyl group and the strained methylenecyclopropyl moiety. Key reactions include oxidation, esterification, and rearrangement reactions.

Logical Relationship of Key Reactions



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Caption: Key chemical transformations of **(2-Methylenecyclopropyl)methanol**.

Experimental Protocols for Key Reactions

It is imperative to conduct thorough literature reviews and risk assessments before attempting any new chemical synthesis.

1. Oxidation to (2-Methylenecyclopropyl)carbaldehyde (General Protocol)

- Reagents and Setup: To a stirred solution of **(2-Methylenecyclopropyl)methanol** in an anhydrous solvent such as dichloromethane, add a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in one portion at room temperature.
- Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
- Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel or celite, and the solvent is evaporated. The resulting crude aldehyde is then

purified by column chromatography.

2. Esterification to a (2-Methylenecyclopropyl)methyl Ester (General Protocol)

- Reaction Setup: In a round-bottom flask, dissolve **(2-Methylenecyclopropyl)methanol** in a suitable solvent (e.g., dichloromethane or pyridine). Add a carboxylic acid, along with a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Alternatively, an acyl chloride can be used in the presence of a base like triethylamine or pyridine.
- Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.
- Work-up and Purification: The reaction mixture is filtered to remove any solid byproducts. The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried, and the solvent is removed to yield the crude ester, which can be further purified by chromatography.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for **(2-Methylenecyclopropyl)methanol** is not widely available in public databases. However, based on the structure, the following characteristic spectral features can be predicted:

- ^1H NMR: Protons on the cyclopropyl ring would appear in the upfield region (typically 0.5-1.5 ppm). The methylene protons of the exocyclic double bond would likely resonate around 4.5-5.5 ppm. The protons of the CH_2OH group would be expected in the range of 3.5-4.5 ppm, and the hydroxyl proton would be a broad singlet whose chemical shift is dependent on concentration and solvent.
- ^{13}C NMR: The sp^2 carbons of the exocyclic double bond would appear in the downfield region (around 100-150 ppm). The sp^3 carbons of the cyclopropyl ring and the CH_2OH group would be found in the upfield region.
- IR Spectroscopy: A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ would be indicative of the O-H stretching vibration of the alcohol. A peak around 1650 cm^{-1} would

correspond to the C=C stretching of the methylene group. C-H stretching vibrations for the cyclopropyl and methylene groups would be observed around 2850-3100 cm⁻¹.

- Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 84. Fragmentation patterns would likely involve the loss of a water molecule (M-18) or the hydroxymethyl group (M-31).

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature that describes the involvement of **(2-Methylenecyclopropyl)methanol** in any specific biological signaling pathways. Its primary role reported is as a building block in the synthesis of potentially biologically active molecules.[\[1\]](#) Further research would be necessary to explore any intrinsic biological activity of this compound.

Conclusion

(2-Methylenecyclopropyl)methanol is a valuable and versatile building block in organic synthesis. This guide has summarized its key physical and chemical properties and provided generalized experimental frameworks for its synthesis and common chemical transformations. While detailed experimental protocols and comprehensive spectroscopic and biological data are not extensively documented in publicly accessible sources, the information provided herein serves as a foundational resource for researchers interested in utilizing this compound in their work. It is strongly recommended that any experimental work be preceded by a thorough review of relevant scientific literature and a comprehensive safety assessment.

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